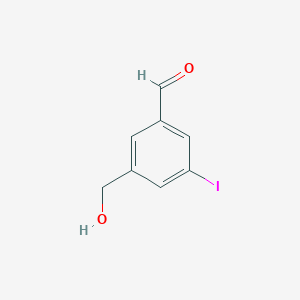

3-(Hydroxymethyl)-5-iodobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Hydroxymethyl)-5-iodobenzaldehyde” likely contains a benzene ring with a hydroxymethyl (-CH2OH) group at the 3rd position and an iodine atom at the 5th position . It’s important to note that the exact properties and behaviors of this compound may vary depending on its specific structure and the conditions under which it is studied .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through reactions involving nucleophilic attack or ring-opening mechanisms . Protodeboronation of alkyl boronic esters has been reported as a potential method for the synthesis of related compounds .Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the specific conditions and reactants present. For instance, compounds with hydroxymethyl groups can undergo various reactions, such as condensations with aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely depend on its specific structure. For instance, the addition of benzene rings in similar compounds has been found to enhance electrostatic bonding to a metal surface .Scientific Research Applications

Synthesis and Crystal Structure

3-(Hydroxymethyl)-5-iodobenzaldehyde has been utilized in the synthesis of various compounds. For example, it is involved in the formation of Schiff base ligands, which have potential in magnetic properties research. A study by Bikas et al. (2020) synthesized a pentanuclear Mn(III) cluster using a Schiff base ligand derived from 2-hydroxy-5-iodobenzaldehyde. This compound showed antiferromagnetic intramolecular interactions among Mn(III) atoms, indicating potential applications in spintronics or magnetic storage media (Bikas et al., 2020).

Chemical Synthesis and Modification

In chemical synthesis, this compound serves as a precursor for more complex molecules. Blasco et al. (2017) discussed its role in the preparation of substituted biphenyls through Suzuki-type coupling, demonstrating its versatility in organic synthesis (Blasco et al., 2017).

Coordination Chemistry and Catalysis

The compound finds applications in coordination chemistry. Back et al. (2012) investigated oxidovanadium(V) complexes involving ligands derived from this compound, indicating its use in developing new metal complexes with potential catalytic or pharmaceutical applications (Back et al., 2012).

Biomedical Research

In biomedical research, derivatives of this compound have been explored for their potential applications. For instance, Ryzhkova et al. (2020) synthesized a compound with anti-inflammatory properties, showcasing the potential of this aldehyde in developing new therapeutic agents (Ryzhkova et al., 2020).

Material Science and Nanotechnology

Its application extends to material science and nanotechnology. Garden et al. (2004) described the role of a related compound, 2-hydroxy-3-iodo-5-nitrobenzaldehyde, in forming three-dimensional aggregations with potential applications in material science and nanotechnology (Garden et al., 2004).

Catalytic Applications

This compound is also significant in catalysis. Rocaboy et al. (2003) used a related compound, p-iodobenzaldehyde, to create thermomorphic fluorous imine and thioether palladacycles, acting as precursors for catalysts in Heck and Suzuki reactions (Rocaboy et al., 2003).

Sensor Development

Moreover, this compound derivatives have been explored for sensor development. Saha et al. (2011) developed a fluorescent pH sensor using a compound derived from this aldehyde, highlighting its potential in environmental and biological sensing applications (Saha et al., 2011).

Spectroscopic Studies

Spectroscopic studies also benefit from this compound. Kumar et al. (2015) used 3-iodobenzaldehyde, a related compound, for FT-IR, Raman, and X-ray diffraction studies, aiding in the understanding of molecular structures and interactions (Kumar et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(hydroxymethyl)-5-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-4,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAOAHKAARMOSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)I)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dichlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2420132.png)

![1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2420137.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2420138.png)

![6-bromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2420141.png)

![3-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2420145.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-5-(2-thienylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2420151.png)